tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methyl group attached to a morpholine ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of flow microreactors also enables better control over reaction parameters, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate include other morpholine derivatives with different substituents, such as:
- Morpholine-4-carboxylate derivatives with different alkyl groups.
- Hydroxymethyl-substituted morpholine compounds.
- Methyl-substituted morpholine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group, in particular, influences the compound’s reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8-9(7-13)12(5-6-15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
QRRLKPWHDKYHKB-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(CCO1)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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